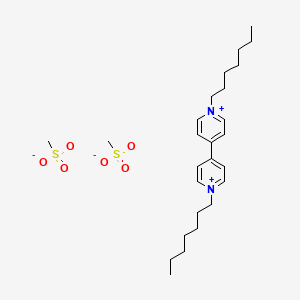![molecular formula C34H50O6 B14347834 Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione CAS No. 98517-21-6](/img/structure/B14347834.png)
Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione is an organic compound characterized by its unique structure, which includes two phenyl rings substituted with pentyloxy groups and connected by an ethane-1,2-dione moiety. This compound belongs to the class of α-dicarbonyl compounds, which are known for their interesting chemical and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione typically involves the reaction of 3,4-bis(pentyloxy)benzaldehyde with an appropriate reagent to form the desired dione. One common method is the oxidative coupling of the aldehyde using reagents such as manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions in batch or continuous flow reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Common solvents include dichloromethane (CH₂Cl₂) and toluene, while reaction temperatures typically range from 25°C to 80°C .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione to corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of photoconductive materials and as a component in organic electronic devices
Mécanisme D'action
The mechanism of action of Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione involves its interaction with molecular targets through its α-dicarbonyl moiety. This functional group can participate in various chemical reactions, including nucleophilic addition and coordination with metal ions. These interactions can modulate biological pathways and influence the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Similar in structure but with methoxy groups instead of pentyloxy groups.
1,2-bis(3-(octyloxy)phenyl)ethane-1,2-dione: Contains octyloxy groups instead of pentyloxy groups
Propriétés
Numéro CAS |
98517-21-6 |
|---|---|
Formule moléculaire |
C34H50O6 |
Poids moléculaire |
554.8 g/mol |
Nom IUPAC |
1,2-bis(3,4-dipentoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C34H50O6/c1-5-9-13-21-37-29-19-17-27(25-31(29)39-23-15-11-7-3)33(35)34(36)28-18-20-30(38-22-14-10-6-2)32(26-28)40-24-16-12-8-4/h17-20,25-26H,5-16,21-24H2,1-4H3 |
Clé InChI |
LPZDVUJVNBXERE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OCCCCC)OCCCCC)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


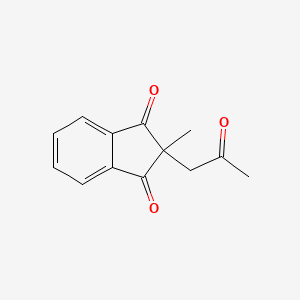
![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)
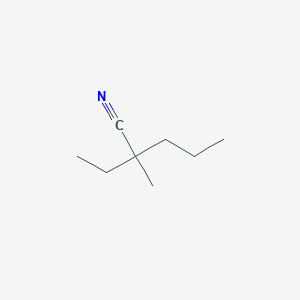


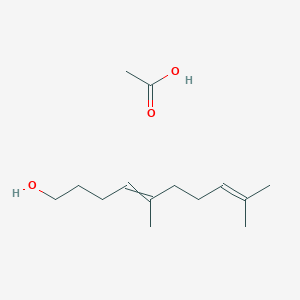
![2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine](/img/structure/B14347770.png)
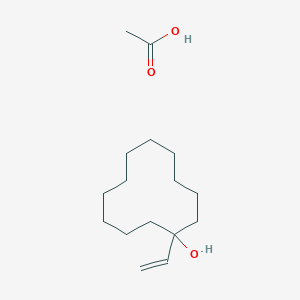
![4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate](/img/structure/B14347778.png)

![3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14347791.png)
